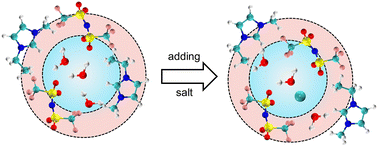Regulating the electrical double layer to prevent water electrolysis for wet ionic liquids with cheap salts†
Nanoscale Pub Date: 2023-10-24 DOI: 10.1039/D3NR04700H
Abstract
Hydrophobic ionic liquids (ILs), broadly utilized as electrolytes, face limitations in practical applications due to their hygroscopicity, which narrows their electrochemical windows via water electrolysis. Herein, we scrutinized the impact of incorporating cheap salts on the electrochemical stability of wet hydrophobic ILs. We observed that alkali ions effectively manipulate the solvation structure of water and regulate the electrical double layer (EDL) structure by subtly adjusting the free energy distribution of water in wet ILs. Specifically, alkali ions significantly disrupted the hydrogen bond network, reducing free water, strengthening the O–H bond, and lowering water activity in bulk electrolytes. This effect was particularly pronounced in EDL regions, where most water molecules were repelled from both the cathode and anode with the disappearance of the H-bond network connectivity along the EDL. The residual interfacial water underwent reorientation, inhibiting water electrolysis and thus enhancing the electrochemical window of wet hydrophobic ILs. This theoretical proposition was confirmed by cyclic voltammetry measurements, demonstrating a 45% enhancement in the electrochemical windows for salt-in-wet ILs, approximating the dry one. This work offers feasible strategies for tuning the EDL and managing interfacial water activity, expanding the comprehension of interface engineering for advanced electrochemical systems.


Recommended Literature
- [1] Online transient isotachophoresis concentration by the pseudo-terminating electrolyte buffer for the separation of DNA–aptamer and its thrombin complex in poly(methyl methacrylate) microchip†
- [2] Switchable dispersivity and molecular-trapping performance of mesostructured CaCO3–thermosensitive polymer composite microspheres
- [3] The structure modification and activity improvement of Pd–Co/C electrocatalysts by the addition of Au for the oxygen reduction reaction†
- [4] Chemical route derived bismuth ferrite thin films and nanomaterials
- [5] Fragmentation of KrN+ clusters after electron impact ionization. Short-time dynamics simulations and approximate multi-scale treatment†
- [6] Coral-like CoSe2@N-doped carbon with a high initial coulombic efficiency as advanced anode materials for Na-ion batteries†
- [7] MnO2 modified TiN nanotube arrays on Ti mesh for flexible supercapacitors electrode†
- [8] Mechanistic insights for regulating the site occupancy, valence states and optical transitions of Mn ions in yttrium–aluminum garnets via codoping†
- [9] Rational magnetic modification of N,N-dioxidized pyrazine ring expanded adenine and thymine: a diradical character induced by base pairing and double protonation†
- [10] Transcriptional regulation of the cyanobacterial bidirectional Hox-hydrogenase

Journal Name:Nanoscale
Research Products
-
CAS no.: 14651-42-4
-
CAS no.: 131159-39-2
-
CAS no.: 102153-44-6









